Fluticasone furoate
Descripción general
Descripción
Fluticasone furoate is a corticosteroid used for the treatment of non-allergic and allergic rhinitis administered by a nasal spray . It is also available as an inhaled corticosteroid to help prevent and control symptoms of asthma . It belongs to the family of medicines known as corticosteroids (cortisone-like medicines) .
Synthesis Analysis
The synthesis of Fluticasone furoate involves a reaction of bromofluoromethane in MEK, which after a simple work-up, results in Fluticasone furoate .Molecular Structure Analysis
Fluticasone furoate’s molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol . The structure of Fluticasone furoate and its degradation products under conditions of light were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .Chemical Reactions Analysis
Forced degradation of Fluticasone furoate under conditions of light led to a number of degradation products . The structures of these degradation products were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .Physical And Chemical Properties Analysis
Fluticasone furoate is a highly potent and selective glucocorticoid receptor agonist . Its molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol .Aplicaciones Científicas De Investigación
1. Pharmacokinetics of Fluticasone Furoate
- Summary of Application: This study was designed to evaluate the pharmacokinetic profile of intranasal Fluticasone Furoate using a validated, ultra-sensitive analytical method in healthy subjects .
- Methods of Application: A dose of 880 μg Fluticasone Furoate was administered intranasally. Blood samples for pharmacokinetic analysis were collected at 23 time points up to 36 h and analyzed for Fluticasone Furoate plasma levels using a lower limit of quantitation (LLOQ) of 0.1 pg/mL .
- Results: The results showed that all 17 subjects had measurable Fluticasone Furoate plasma concentrations at all time points with a clearly defined elimination phase, thus allowing estimation of AUCinf and t1/2. Median Tmax was 1.33 h (range = 0.75–6.00), mean Cmax was 13.05 ± 7.59 pg/mL, mean AUCt was 148.48 ± 77.76 pg/mL * h, mean AUCinf was 279.07 ± 187.81 pg/mL * h, and mean t1/2 was 31.67 ± 29.23 h .
2. Type-2 Inflammatory Asthma
- Summary of Application: Fluticasone Furoate is used in the treatment of type-2 inflammatory asthma. It is more potent, twice as lipophilic and thus two times less soluble in water than Fluticasone Propionate .
- Methods of Application: Fluticasone Furoate is administered via a once-daily dry-powdered inhaler .
- Results: The use of Fluticasone Furoate resulted in greater normalization of airway hyperresponsiveness with less systemic cortisol suppression than other inhaled corticosteroids (ICS), suggesting a larger therapeutic window .
3. Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application: Fluticasone Furoate can be used as a maintenance treatment for chronic obstructive pulmonary disease (COPD) .
- Methods of Application: It is administered via inhalation .
- Results: The use of Fluticasone Furoate in COPD patients helps in managing the symptoms and improving the quality of life .
4. Allergic Rhinitis
- Summary of Application: Fluticasone Furoate is used to treat the symptoms of allergic rhinitis .
- Methods of Application: It is administered as a nasal spray .
- Results: The use of Fluticasone Furoate nasal spray helps in managing the symptoms of hay fever and other upper respiratory allergies .
5. Non-allergic Rhinitis
- Summary of Application: Fluticasone Furoate is used to treat non-allergic (perennial) rhinitis .
- Methods of Application: It is administered as a nasal spray .
- Results: The use of Fluticasone Furoate nasal spray helps in managing the symptoms of non-allergic rhinitis .
6. Nasal Polyps
- Summary of Application: Fluticasone Furoate is indicated for the treatment of nasal polyps in adults .
- Methods of Application: It is administered as a nasal spray .
- Results: The use of Fluticasone Furoate nasal spray helps in managing the symptoms associated with nasal polyps .
7. Sinusitis
- Summary of Application: Fluticasone Furoate nasal spray may be prescribed for the management of symptoms associated with sinusitis .
- Methods of Application: It is administered as a nasal spray .
- Results: The use of Fluticasone Furoate nasal spray helps in managing the symptoms associated with sinusitis .
8. Asthma
- Summary of Application: Fluticasone Furoate is indicated for the treatment of the symptoms of asthma . It is also available as an inhaled corticosteroid to help prevent and control symptoms of asthma .
- Methods of Application: It is administered via inhalation .
- Results: The use of Fluticasone Furoate in asthma patients helps in managing the symptoms and improving the quality of life .
Safety And Hazards
Direcciones Futuras
Fluticasone furoate is being studied for its effectiveness in treating various conditions. For instance, a study has been conducted to assess the use of repurposed medications in outpatients with confirmed coronavirus disease 2019 (Covid-19) . Another study has started to assess the use of a combination treatment of the inhaled corticosteroid (ICS) for the treatment of chronic obstructive pulmonary disease (COPD) .
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-VLSRWLAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024827 | |
Record name | Fluticasone furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Fluticasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. | |
Record name | Fluticasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fluticasone furoate | |
CAS RN |
397864-44-7 | |
Record name | Fluticasone furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluticasone furoate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluticasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluticasone furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTICASONE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
250-252 | |
Record name | Fluticasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.